Cas no 796061-07-9 (2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester)
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester
- 2-(TOLUENE-4-SULFONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER
- 4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
- 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-N-TOSYLBENZENAMINE
- 2-(p-Toluenesulfonylamino)phenylboronic acid pi
- 4-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- 636290_ALDRICH
- AB21967
- I01-19405
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide
- 2-(Toluene-4-sulfonylamino)phenylboronic acid,pinacol ester
- DTXSID20584514
- 2-(p-Toluenesulfonylamino)benzeneboronicacid pinacol ester
- 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester
- 796061-07-9
- CS-0175851
- 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, 97%
- 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
- SCHEMBL16008451
- MFCD05663862
- AKOS015889604
- G66394
-
- MDL: MFCD05663862
- Inchi: 1S/C19H24BNO4S/c1-14-10-12-15(13-11-14)26(22,23)21-17-9-7-6-8-16(17)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3
- InChI Key: XJERZPFENBAXMZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC=C1B1OC(C)(C)C(C)(C)O1)(=O)=O
Computed Properties
- Exact Mass: 373.15200
- Monoisotopic Mass: 373.1519096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 73Ų
Experimental Properties
- Color/Form: solid
- Density: 1.21
- Melting Point: 135-139°C
- Boiling Point: 505°C at 760 mmHg
- Flash Point: 259.2°C
- Refractive Index: 1.573
- PSA: 73.01000
- LogP: 4.24880
- Solubility: Insoluble in water
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB206347-1 g |
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester, 97%; . |
796061-07-9 | 97% | 1g |
€108.40 | 2023-05-06 | |
| abcr | AB206347-5 g |
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester, 97%; . |
796061-07-9 | 97% | 5g |
€272.70 | 2023-05-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27250-1g |
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester, 97% |
796061-07-9 | 97% | 1g |
¥956.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27250-5g |
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester, 97% |
796061-07-9 | 97% | 5g |
¥3485.00 | 2023-03-16 | |
| eNovation Chemicals LLC | Y1237076-1g |
2-(TOLUENE-4-SULFONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER |
796061-07-9 | 97% | 1g |
$105 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237076-5g |
2-(TOLUENE-4-SULFONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER |
796061-07-9 | 97% | 5g |
$215 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246521-1g |
4-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
796061-07-9 | 98% | 1g |
¥924.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246521-5g |
4-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
796061-07-9 | 98% | 5g |
¥3341.00 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-254105-1 g |
2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, |
796061-07-9 | 1g |
¥361.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-254105-1g |
2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, |
796061-07-9 | 1g |
¥361.00 | 2023-09-05 |
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester Suppliers
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester
Introduction to 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester (CAS No. 796061-07-9)
2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester (CAS No. 796061-07-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzeneboronic acid moiety and a toluenesulfonylamino group, making it an attractive candidate for various applications.
The benzeneboronic acid moiety in 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester is particularly noteworthy due to its reactivity and versatility in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the pinacol ester group further enhances the stability and handling properties of the compound, making it suitable for a wide range of synthetic transformations.
The toluenesulfonylamino group in 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester imparts additional functional diversity. This group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, thereby expanding the synthetic utility of the compound. Recent studies have shown that compounds containing this functional group exhibit promising biological activities, including anti-inflammatory and anticancer properties.
In the context of medicinal chemistry, 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester has been explored as a building block for the synthesis of novel drug candidates. Its ability to undergo selective functionalization and coupling reactions makes it an ideal starting material for the development of complex molecular architectures. For instance, researchers have utilized this compound to synthesize analogs of known drugs with improved pharmacological profiles and reduced side effects.
Beyond its applications in drug discovery, 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester has also found use in materials science. The boronic acid functionality can be exploited for the preparation of boronate esters, which are important intermediates in the synthesis of polymers and other advanced materials. These materials often exhibit unique properties such as self-healing capabilities and stimuli-responsive behavior, making them valuable for applications in fields such as tissue engineering and smart coatings.
The synthesis of 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester typically involves several steps, including the formation of the toluenesulfonylamino group through sulfonation and amination reactions, followed by the introduction of the benzeneboronic acid moiety via boronation. The final step involves the formation of the pinacol ester through esterification with diisopropylcarbodiimide (DIC) or similar reagents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
The physical and chemical properties of 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester have been extensively studied. It is generally a white crystalline solid with good solubility in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its melting point and other physical constants have been determined through various analytical techniques, including differential scanning calorimetry (DSC) and X-ray crystallography.
In terms of safety and handling, while 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.
The environmental impact of 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester has also been considered in recent studies. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous reagents. These efforts align with broader trends in sustainable chemistry and are crucial for ensuring the long-term viability of this compound in various industrial applications.
In conclusion, 2-(p-Toluenesulfonylamino)benzeneboronic acid pinacol ester (CAS No. 796061-07-9) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers engaged in organic synthesis, medicinal chemistry, and materials science. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in these fields.
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